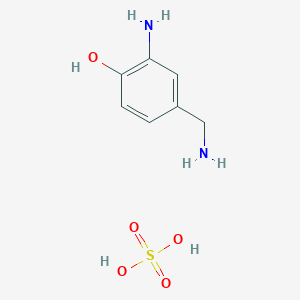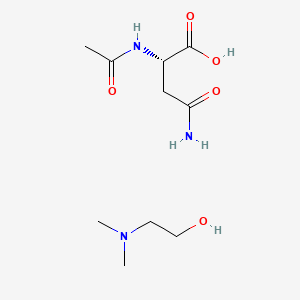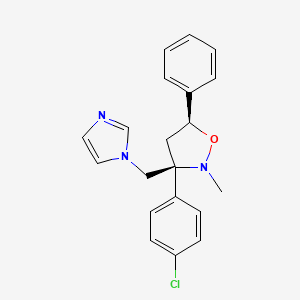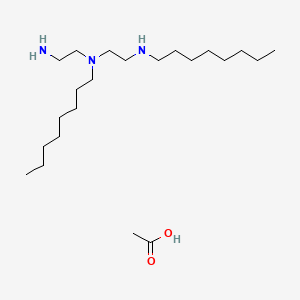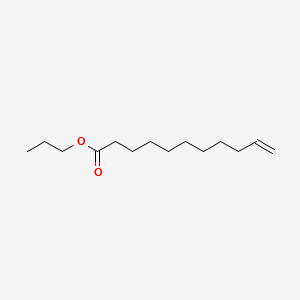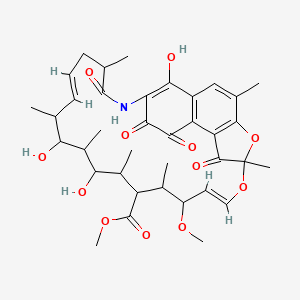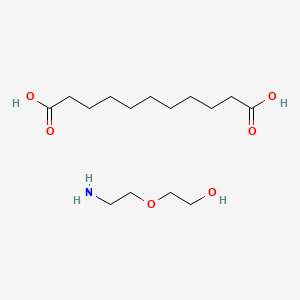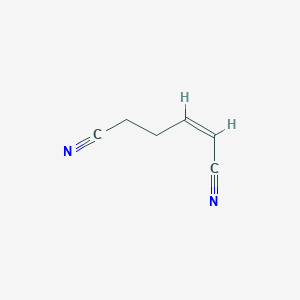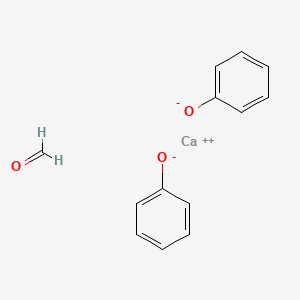
Phenol-formaldehyde resin, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol-formaldehyde resin, calcium salt, is a synthetic polymer derived from the reaction of phenol and formaldehyde, with calcium ions incorporated into the structure. This compound is known for its high mechanical strength, thermal stability, and resistance to chemicals and water. It is widely used in various industrial applications, including as adhesives, coatings, and molding compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol-formaldehyde resin is typically synthesized through a step-growth polymerization reaction. The process can be either acid-catalyzed or base-catalyzed, depending on the desired properties of the final product. The reaction involves the formation of hydroxymethyl phenol, which further reacts to form methylene and ether bridges .
Industrial Production Methods: In industrial settings, phenol and formaldehyde are reacted in the presence of a catalyst, such as sodium hydroxide (for base-catalyzed reactions) or sulfuric acid (for acid-catalyzed reactions). The reaction mixture is heated under controlled conditions to promote polymerization. Calcium ions are introduced during the reaction to form the calcium salt of the resin .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol-formaldehyde resin undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin back to its monomeric forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, quinones, and other derivatives .
Wissenschaftliche Forschungsanwendungen
Phenol-formaldehyde resin, calcium salt, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phenol-formaldehyde resin, calcium salt, involves the formation of a highly crosslinked polymer network. The calcium ions help to stabilize the structure and enhance its mechanical properties. The polymerization process involves the formation of methylene and ether bridges between phenol units, resulting in a rigid and stable network .
Vergleich Mit ähnlichen Verbindungen
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer but differs in its lower mechanical strength and thermal stability.
Melamine-formaldehyde resin: Offers higher thermal stability and chemical resistance compared to phenol-formaldehyde resin.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance but is more expensive than phenol-formaldehyde resin.
Uniqueness: Phenol-formaldehyde resin, calcium salt, is unique due to its incorporation of calcium ions, which enhances its mechanical strength and stability. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions .
Eigenschaften
CAS-Nummer |
147977-82-0 |
|---|---|
Molekularformel |
C13H12CaO3 |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
calcium;formaldehyde;diphenoxide |
InChI |
InChI=1S/2C6H6O.CH2O.Ca/c2*7-6-4-2-1-3-5-6;1-2;/h2*1-5,7H;1H2;/q;;;+2/p-2 |
InChI-Schlüssel |
VTQGJLAZBFNWEY-UHFFFAOYSA-L |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



